(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate
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Overview
Description
(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is a morpholine derivative, characterized by the presence of a tert-butyl group and two methyl groups at the 3 and 5 positions of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 3,5-dimethylmorpholine-4-carboxylate with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3,5-dimethylmorpholine-4-carboxylate
- 3,5-dimethylmorpholine-4-carboxylate
- tert-butyl morpholine-4-carboxylate
Uniqueness
(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (3S)-3,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-6-14-7-9(2)12(8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9?/m0/s1 |
InChI Key |
ABUPJBWQVITJLQ-IENPIDJESA-N |
Isomeric SMILES |
C[C@H]1COCC(N1C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1COCC(N1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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